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molecular formula C8H5N3 B1529227 3-Ethynyl-imidazo[1,2-A]pyrazine CAS No. 943320-47-6

3-Ethynyl-imidazo[1,2-A]pyrazine

Cat. No. B1529227
M. Wt: 143.15 g/mol
InChI Key: LLYBBCIBNZDXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778942B2

Procedure details

To a solution of 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine (1.39 mol) in 10× volume of Ethyl acetate and 1.5× volume of Methanol is added two and a half equivalents of potassium carbonate at ambient temperature and the solution stirred for 1 hour. Potassium carbonate is filtered off and the organic stream is washed with water and with saturated sodium chloride solution (two or more times).
Name
3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine
Quantity
1.39 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[N:11]2[CH:12]=[CH:13][N:14]=[CH:15][C:10]2=[N:9][CH:8]=1)(C)C.C(OCC)(=O)C.C(=O)([O-])[O-].[K+].[K+]>CO>[C:6]([C:7]1[N:11]2[CH:12]=[CH:13][N:14]=[CH:15][C:10]2=[N:9][CH:8]=1)#[CH:5] |f:2.3.4|

Inputs

Step One
Name
3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine
Quantity
1.39 mol
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CN=C2N1C=CN=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Potassium carbonate is filtered off
WASH
Type
WASH
Details
the organic stream is washed with water and with saturated sodium chloride solution (two or more times)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#C)C1=CN=C2N1C=CN=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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